molecular formula C9H16F3NO2S B6626648 N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide

N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide

Cat. No. B6626648
M. Wt: 259.29 g/mol
InChI Key: IOBUCTUUQCUQJD-UHFFFAOYSA-N
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Description

N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide, also known as TFPAC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Scientific Research Applications

N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has been shown to have antitumor and antiviral properties, making it a promising candidate for the development of new drugs. In materials science, N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has been used as a building block for the synthesis of new materials with unique properties. In chemical biology, N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has been used as a tool to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene regulation. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling.
Biochemical and Physiological Effects
N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and modulate the activity of certain enzymes and proteins. In vivo studies have shown that N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide can reduce tumor growth in mice.

Advantages and Limitations for Lab Experiments

N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide has several advantages for lab experiments, including its high potency, specificity, and ease of synthesis. However, N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide. One potential direction is the development of N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide-based drugs for the treatment of cancer and viral infections. Another potential direction is the synthesis of new materials using N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide as a building block. Finally, further studies are needed to fully understand the mechanism of action of N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide and its potential applications in chemical biology.
Conclusion
In conclusion, N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide in various fields.

Synthesis Methods

N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide can be synthesized through a multistep process involving the reaction of cyclopropanecarboxylic acid with trifluoroacetic anhydride, followed by the reaction with 3,3-dimethylbutylamine and sulfuryl chloride. The final product is obtained through the reaction of the intermediate with ammonia gas.

properties

IUPAC Name

N-(4,4,4-trifluoro-3,3-dimethylbutyl)cyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO2S/c1-8(2,9(10,11)12)5-6-13-16(14,15)7-3-4-7/h7,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBUCTUUQCUQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNS(=O)(=O)C1CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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